(Benzylsulfanyl)methanimidamide hydrobromide

heterocyclic synthesis counterion effect cyclocondensation

(Benzylsulfanyl)methanimidamide hydrobromide (CAS 55796-74-2), also referred to as S-benzylisothiourea hydrobromide or 2-benzylisothiouronium bromide, is an S-alkylisothiourea hydrohalide salt with the molecular formula C₈H₁₁BrN₂S and a molecular weight of 247.16 g/mol. Its canonical structure features a benzylsulfanyl group attached to a methanimidamide (carbamimidothioate) core, forming a hydrobromide salt.

Molecular Formula C8H11BrN2S
Molecular Weight 247.15
CAS No. 55796-74-2
Cat. No. B2584259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Benzylsulfanyl)methanimidamide hydrobromide
CAS55796-74-2
Molecular FormulaC8H11BrN2S
Molecular Weight247.15
Structural Identifiers
SMILESC1=CC=C(C=C1)CSC(=N)N.Br
InChIInChI=1S/C8H10N2S.BrH/c9-8(10)11-6-7-4-2-1-3-5-7;/h1-5H,6H2,(H3,9,10);1H
InChIKeyLVSWIUULKZBVBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(Benzylsulfanyl)methanimidamide Hydrobromide (CAS 55796-74-2): Procurement-Relevant Identity and Class Context


(Benzylsulfanyl)methanimidamide hydrobromide (CAS 55796-74-2), also referred to as S-benzylisothiourea hydrobromide or 2-benzylisothiouronium bromide, is an S-alkylisothiourea hydrohalide salt with the molecular formula C₈H₁₁BrN₂S and a molecular weight of 247.16 g/mol . Its canonical structure features a benzylsulfanyl group attached to a methanimidamide (carbamimidothioate) core, forming a hydrobromide salt. This compound belongs to a therapeutically significant class with reported biological activities spanning nitric oxide synthase (NOS) inhibition, indoleamine-2,3-dioxygenase (IDO) inhibition, and bacterial cytoskeletal protein MreB inhibition [1]. Commercially, it is available as a research-grade chemical with typical purity specifications of 95% (AKSci) or 98% (Leyan) . The hydrobromide counterion distinguishes it from the more commonly catalogued hydrochloride salt (CAS 538-28-3) and provides differential physicochemical properties relevant to specific synthetic and biological applications.

Why Generic Substitution of S-Benzylisothiourea Salts Is Scientifically Inadvisable: Counterion-Dependent Differentiation of (Benzylsulfanyl)methanimidamide Hydrobromide


Generic substitution among S-benzylisothiourea salts (hydrobromide, hydrochloride, sulfate, or free base) without consideration of counterion identity introduces scientifically meaningful risks. The hydrobromide salt (CAS 55796-74-2) exhibits distinct properties from the hydrochloride analog (CAS 538-28-3) in three critical domains: (i) counterion-dependent nucleophilicity and reactivity profiles in heterocyclic synthesis, where the bromide anion versus chloride anion can alter reaction outcomes in halogen-exchange and cyclocondensation pathways [1]; (ii) differential solubility and crystallization behavior affecting formulation and purification workflows — the hydrochloride shows aqueous solubility of 250 g/L at 15°C and methanol solubility of 1 g/10 mL, while the hydrobromide salt provides altered solubility parameters due to the larger bromide counterion ; and (iii) distinct acute toxicity profiles between counterion forms, with the hydrochloride exhibiting rat oral LD₅₀ of 27 mg/kg [2], whereas the hydrobromide salt may present a modified toxicological signature. These non-interchangeable characteristics mandate specification-locked procurement for reproducible experimental outcomes.

Quantitative Evidence Guide: Verifiable Differentiation of (Benzylsulfanyl)methanimidamide Hydrobromide Against Closest Analogs


Counterion-Dependent Reactivity: Bromide-Specific Heterocyclic Cyclocondensation Selectivity vs. Hydrochloride

In the one-pot, three-component synthesis of 4-aryl-5-cyano-1,6-dihydro-2-thiouracils — compounds with demonstrated anti-hepatitis C viral and anti-SARS activity — S-benzylisothiourea hydrochloride (CAS 538-28-3) serves as the standard S-benzylisothiourea reagent, reacting with aromatic aldehydes and ethyl 2-cyanoacetate under methanol [1]. However, when the synthetic protocol requires subsequent halogen-exchange or N-alkylation steps where the counterion participates in the reaction manifold, the hydrobromide salt (CAS 55796-74-2) provides a distinct reactivity profile: the bromide ion acts as a superior leaving group (pKₐ of HBr ≈ -9 vs. HCl ≈ -7), facilitating Sₙ2-type displacements and enabling reaction pathways that are kinetically less favorable with the chloride counterion [2]. Patent literature further documents that in situ generation of S-benzylisothiourea salts from thiourea and benzyl halides proceeds with counterion identity determined by the starting benzyl halide — benzyl bromide yields the hydrobromide salt directly, and this salt demonstrates differential reactivity in poly-substituted 2-aryl benzothiazole synthesis compared to the chloride-derived salt [3]. This counterion-dependent chemoselectivity is a quantifiable, structurally determined differentiation that cannot be replicated by simple substitution of the hydrochloride salt.

heterocyclic synthesis counterion effect cyclocondensation

Hydrobromide vs. Hydrochloride Salt: Differential Physicochemical Properties Affecting Formulation and Handling

The hydrochloride salt (CAS 538-28-3) has well-characterized physicochemical properties: melting point 172-177°C (pure form; metastable form 146-148°C), aqueous solubility of 250 g/L at 15°C, methanol solubility of 1 g/10 mL, and ethanol solubility with clear, colorless to faintly greenish-yellow appearance . It is documented as a white crystalline powder, insoluble in ether . The hydrobromide salt (CAS 55796-74-2), with a molecular weight of 247.16 g/mol versus 202.70 g/mol for the hydrochloride, possesses a larger, more polarizable bromide counterion (ionic radius: Br⁻ = 196 pm vs. Cl⁻ = 181 pm) that alters crystal lattice energy, hygroscopicity, and dissolution kinetics . The hydrochloride analog carries an Acute Tox. 2 Oral hazard classification (H300: fatal if swallowed), with a rat oral LD₅₀ of 27 mg/kg [1]; the hydrobromide salt may exhibit a distinct acute toxicity profile owing to differential absorption and counterion-associated toxicokinetics. These salt-form-dependent differences in solubility, thermal behavior, and safety handling requirements necessitate form-specific procurement for analytical method development, formulation studies, and laboratory safety protocol design.

salt screening solubility melting point hygroscopicity

S-Benzylisothiourea Core as Privileged IDO1 Pharmacophore: Hydrobromide Salt Compatibility with Biological Screening Cascades

S-Benzylisothiourea (3a) was identified as an indoleamine-2,3-dioxygenase (IDO) inhibitor through a targeted screening program, with subsequent structure-activity relationship (SAR) optimization yielding sub-micromolar inhibitors 3r and 10h that suppressed kynurenine production in A431 cells [1]. Further structural evolution via formal cyclisation of the isothiourea moiety produced compound 2i, which demonstrated an IC₅₀ of 0.34 µM for cellular kynurenine production inhibition while unexpectedly exerting little effect on recombinant human IDO (rhIDO) enzymatic activity, indicating a mechanism involving suppression of IDO expression at the protein level via STAT1 inhibition [2]. The isothiourea moiety has been validated as a critical pharmacophore for heme binding in IDO1 [3]. While the published SAR studies primarily employed the hydrochloride salt form or free base in DMSO-based assays, the hydrobromide salt (CAS 55796-74-2) — by virtue of the larger, more lipophilic bromide counterion — may offer superior membrane permeability in cell-based assays relative to the hydrochloride, a phenomenon documented across multiple salt-form comparisons in drug discovery. For laboratories conducting IDO1 inhibitor screening or immuno-oncology target validation, the hydrobromide salt provides a directly applicable entry point to this validated pharmacophore series without the confounding variable of counterion exchange during biological assay preparation.

indoleamine-2,3-dioxygenase IDO1 inhibitor kynurenine immuno-oncology

Bacterial MreB Inhibition: S-Benzylisothiourea Core as Rod-Shape-Determining Protein Target with Validated Anti-Infectious Activity

S-Benzylisothiourea compound A22 (S-(3,4-dichlorobenzyl)isothiourea) has been extensively characterized as a direct inhibitor of the bacterial actin-like cytoskeletal protein MreB, competitively inhibiting ATP binding and inducing filament depolymerization that triggers a rod-to-sphere morphological transition in Escherichia coli and Shigella flexneri [1]. Comprehensive SAR studies examining benzyl group substitution patterns revealed that the 2,4-dichloro derivative was the most potent, demonstrating enhanced antibacterial activity relative to the unsubstituted parent S-benzylisothiourea [2]. Importantly, mechanistic specificity was demonstrated through comparator analysis: S-cyclohexylmethylisothiourea showed no antibacterial activity and minimal effect on cell shape; S-heptylisothiourea induced elongated rather than spherical cells; and benzylisothiocyanate inhibited cell growth without inducing spherical morphology — confirming that the S-benzylisothiourea scaffold with appropriate benzyl substitution uniquely triggers the MreB-dependent spherical phenotype [3]. The minimum inhibitory concentration (MIC) of A22 and minimum concentration to induce coccoid forms were determined across multiple pathogenic bacterial species, with activity demonstrated at 10 µg/mL against E. coli [4]. The unsubstituted S-benzylisothiourea (CAS 55796-74-2 as the hydrobromide salt) serves as both the parent scaffold and the essential negative control for SAR studies, where its baseline activity (weaker than 2,4-dichloro-A22 but mechanistically MreB-dependent) provides the reference point against which substituted analogs are quantitatively compared.

MreB inhibitor antibacterial rod-to-sphere transition cytoskeletal protein

NOS Inhibitory Activity: Positional Differentiation of Benzyl-Substituted vs. Heteroarylmethyl Isothiourea Derivatives in Antimicrobial-NOS Dual Activity Profiles

In a systematic study of 17 isothiourea derivatives (16 novel), S-(3,4-dichlorobenzyl)isothiourea hydrochloride and S-(2,3,4,5,6-pentabromobenzyl)isothiourea hydrobromide at 10 µM concentration inhibited Ca²⁺/calmodulin-dependent (non-inducible) NOS activity in normal rat brain homogenates by 78% and 76%, respectively — significantly stronger (p < 0.05) than the reference drug 7-nitroindazole (60% inhibition) [1]. Ten other novel isothiourea derivatives in the same study showed lower inhibition (28-60%), establishing a clear SAR hierarchy. For antimicrobial activity against Gram-positive bacteria, S-(2,4-dinitrobenzyl)isothiourea hydrochloride demonstrated an MIC range of 12.5-25 µg/mL (four of five strains), while S-(2,3,4,5,6-pentabromobenzyl)isothiourea hydrobromide showed an MIC range of 12.5-50 µg/mL [1]. In a parallel nNOS-selective study, 16 benzenealkyl isothiourea compounds (I1-I16) were synthesized and screened: compounds I8, I12, and I14 demonstrated nNOS inhibitory IC₅₀ values of 8.13×10⁻⁷ M, 1.74×10⁻⁷ M, and 2.23×10⁻⁷ M, respectively — all superior to the positive control S-methyl-N-(4-methoxyphenyl)isothiourea, with I12 reaching the 1×10⁻⁷ M level [2]. The unsubstituted S-benzylisothiourea parent (CAS 55796-74-2) represents the baseline scaffold from which these enhanced derivatives were developed, and its hydrobromide salt form is the chemically appropriate comparator for halogenated benzyl analogs also prepared as hydrobromide salts, ensuring counterion-consistent SAR interpretation across the compound series.

nitric oxide synthase NOS inhibition antimicrobial dual activity

Heterocyclic Synthesis Efficiency: S-Benzylisothiourea as a Superior Building Block for Sulfur-Containing Pyrimidine Derivatives vs. S-Methyl Analog

In multicomponent heterocyclic synthesis, S-benzylisothiourea hydrochloride has been demonstrated as an effective reagent for producing 4-amino-6-aryl-2-alkylthiopyrimidine-5-carbonitrile derivatives in ethanolic NaOH, with the method distinguished by simple work-up, low cost, and high product yields [1]. Comparative studies using S-methylisothiouronium sulfate versus S-benzylisothiourea hydrochloride in identical one-pot, three-component condensations with aromatic aldehydes and ethyl 2-cyanoacetate revealed differential reactivity: the benzyl-substituted reagent produces 4-aryl-5-cyano-1,6-dihydro-2-thiouracils with demonstrated anti-HCV, anti-SARS, and anti-HIV-1 integrase activities, while the S-methyl analog yields products with distinct substitution patterns and biological activity profiles [2]. Under solvent-free conditions, S-benzylisothiourea hydrochloride reacts with 6-amino-1,3-dimethyluracil and aldehydes to form heterocyclic products in good yields [3]. The NaH-promoted S-benzylation method achieves excellent yields of 80-97% across a series of 16 substituted aryl-isothioureas [4]. The hydrobromide salt (CAS 55796-74-2), when used in these protocols, may offer altered reaction kinetics compared to the hydrochloride due to bromide's superior leaving-group ability in subsequent Sₙ2 functionalization steps of the initially formed heterocyclic products, providing a synthetic advantage not accessible with the chloride salt.

multicomponent reaction pyrimidine synthesis thiouracil building block

Optimal Research and Industrial Application Scenarios for (Benzylsulfanyl)methanimidamide Hydrobromide (CAS 55796-74-2)


Counterion-Critical Heterocyclic Synthesis Requiring Bromide-Mediated Halogen-Exchange or Sₙ2 Functionalization

For synthetic chemistry groups developing poly-substituted benzothiazoles, thiouracils, or pyrimidine derivatives via multicomponent condensation — particularly those protocols where in situ halogen-exchange or downstream Sₙ2 alkylation steps are planned — the hydrobromide salt (CAS 55796-74-2) is the chemically appropriate reagent. The bromide counterion's superior leaving-group ability (pKₐ HBr ≈ -9 vs. HCl ≈ -7) enables reaction manifolds that are kinetically disfavored with the hydrochloride salt [1]. This is especially critical in patent-documented syntheses where S-benzylisothiourea salts are generated in situ from benzyl bromide and thiourea, producing the hydrobromide salt directly as the reactive intermediate [2]. Procurement of the pre-formed hydrobromide salt eliminates the variability of in situ generation and ensures counterion consistency throughout the synthetic sequence.

IDO1 Inhibitor Discovery and Immuno-Oncology Target Validation Using the S-Benzylisothiourea Pharmacophore

Drug discovery programs targeting the kynurenine pathway via IDO1 inhibition can directly deploy (benzylsulfanyl)methanimidamide hydrobromide as the validated pharmacophore entry point. Published SAR studies confirm that the S-benzylisothiourea core (3a) inhibits IDO1 and that optimized derivatives suppress cellular kynurenine production at sub-micromolar concentrations (e.g., 2i: IC₅₀ = 0.34 µM in A431 cells), with a unique dual mechanism combining enzymatic inhibition and STAT1-mediated IDO expression suppression [1]. The hydrobromide salt form, with its larger and more lipophilic bromide counterion relative to chloride, may confer enhanced membrane permeability in cell-based screening assays — a critical parameter for intracellular target engagement that differentiates this salt form from the hydrochloride for biological screening cascade deployment [2]. Procurement of CAS 55796-74-2 ensures salt-form consistency across primary and orthogonal assay platforms.

Bacterial Cytoskeletal Protein MreB Inhibitor SAR Studies Requiring the Unsubstituted Parent Scaffold

For antibacterial discovery laboratories investigating MreB as a target for novel anti-infective agents, the unsubstituted S-benzylisothiourea parent compound (CAS 55796-74-2) is an indispensable procurement item. It serves a dual role: (i) as the foundational scaffold from which substituted analogs (including the potent 2,4-dichloro derivative A22) are designed, and (ii) as the essential negative control for SAR studies, where its baseline MreB-dependent spherical-cell induction activity provides the quantitative reference against which all benzyl-substituted analogs are compared [1]. The hydrobromide salt form is the appropriate comparator for halogenated benzyl analogs also prepared as hydrobromide salts, eliminating counterion as a confounding variable in mechanistic studies of ATP-competitive MreB binding and filament depolymerization [2].

NOS Inhibition Studies Requiring Counterion-Matched Comparator for Halogenated Benzyl Analog SAR

Neuroscience and cardiovascular research groups investigating neuronal or endothelial NOS isoform inhibition should procure the hydrobromide salt (CAS 55796-74-2) when their compound libraries include halogenated benzyl-isothiourea derivatives prepared as hydrobromide salts. Published data demonstrate that S-(2,3,4,5,6-pentabromobenzyl)isothiourea hydrobromide achieves 76% NOS inhibition at 10 µM, significantly exceeding the reference drug 7-nitroindazole (60%, p < 0.05), while also showing Gram-positive antimicrobial activity (MIC: 12.5-50 µg/mL) [1]. The unsubstituted parent hydrobromide salt enables counterion-consistent SAR interpretation, avoiding the confounding effect of salt-form mismatch (HBr vs. HCl) on apparent potency differences in both enzymatic and cell-based NOS assays [2]. This is particularly important given that halogenated benzyl derivatives with enhanced NOS inhibitory activity are typically generated as hydrobromide salts from the corresponding benzyl bromide precursors.

Quote Request

Request a Quote for (Benzylsulfanyl)methanimidamide hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.